3-Chloro-4-fluorobenzonitrile (CAS 117482-84-5) is a highly versatile, di-halogenated aromatic building block widely procured for the synthesis of advanced pharmaceuticals, agrochemicals, and high-performance materials. Characterized by a strongly electron-withdrawing nitrile group para to a highly activated fluorine atom, and an ortho-chlorine atom, this compound is engineered for regioselective nucleophilic aromatic substitution (SNAr). The synergistic electronic effects of the nitrile and chlorine groups make the 4-fluoro position exceptionally susceptible to nucleophilic attack by amines, alcohols, and thiols. Consequently, it serves as a critical precursor for generating 3-chloro-4-substituted benzonitriles and benzamides, which are core structural motifs in various active pharmaceutical ingredients (APIs), including kinase inhibitors, opioid receptor antagonists, and antimicrobial agents [1].
In procurement and process chemistry, substituting 3-chloro-4-fluorobenzonitrile with simpler analogs like 4-fluorobenzonitrile or 3,4-difluorobenzonitrile fundamentally alters both synthetic viability and downstream product efficacy. While 4-fluorobenzonitrile can undergo SNAr, it lacks the secondary electron-withdrawing activation of the 3-chloro group, often resulting in sluggish kinetics, higher required reaction temperatures, and lower throughput. Conversely, while 3,4-difluorobenzonitrile offers high reactivity, it leaves a 3-fluoro substituent on the aromatic ring post-substitution. This residual fluorine is largely inert to standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) and provides a vastly different steric and lipophilic profile (Hansch π = 0.14) compared to chlorine (Hansch π = 0.71)[2]. Therefore, when a synthetic route demands orthogonal reactivity—specifically, an SNAr followed by a cross-coupling [1]—or when the final API requires the specific hydrophobic pocket-filling properties of a meta-chlorine atom, 3-chloro-4-fluorobenzonitrile is strictly non-interchangeable.
3-Chloro-4-fluorobenzonitrile provides a highly reliable platform for orthogonal functionalization, a critical requirement in complex API synthesis. Under basic conditions (e.g., K2CO3 in DMF at 100 °C), oxygen or nitrogen nucleophiles exclusively displace the 4-fluoro group via SNAr, leaving the 3-chloro substituent completely intact [1]. This regioselectivity allows the retained chlorine to serve as a viable electrophilic handle for subsequent palladium-catalyzed cross-coupling reactions. In contrast, utilizing 3,4-difluorobenzonitrile for the initial SNAr yields a 3-fluoro-substituted intermediate, which is chemically inert under standard Suzuki or Buchwald-Hartwig coupling conditions [1].
| Evidence Dimension | Leaving group selectivity and downstream cross-coupling viability |
| Target Compound Data | 4-fluoro displacement leaves a reactive 3-chloro handle for Pd-catalyzed coupling |
| Comparator Or Baseline | 3,4-Difluorobenzonitrile |
| Quantified Difference | 3,4-Difluorobenzonitrile yields a 3-fluoro intermediate that cannot participate in standard cross-coupling, halting multi-step diversification |
| Conditions | Sequential SNAr (DMF, 100 °C, 2h) followed by standard Pd-catalyzed cross-coupling |
Buyers designing multi-step syntheses must procure the 3-chloro-4-fluoro building block to enable dual-functionalization, which is chemically impossible with the 3,4-difluoro analog.
The presence of the 3-chloro group significantly enhances the electrophilicity of the 4-fluoro position through inductive electron withdrawal, accelerating SNAr kinetics compared to mono-halogenated baselines. For instance, the reaction of 3-chloro-4-fluorobenzonitrile with phenoxide nucleophiles achieves high conversion (e.g., >70% yield) in just 2 hours at 100 °C[1]. When compared to 4-fluorobenzonitrile, the lack of the ortho-chloro activating group typically necessitates extended reaction times, stronger bases, or higher temperatures to achieve equivalent conversions in SNAr pathways [2].
| Evidence Dimension | SNAr reaction kinetics and required conditions |
| Target Compound Data | Rapid SNAr conversion (e.g., 2 hours at 100 °C) due to synergistic activation by -CN and -Cl groups |
| Comparator Or Baseline | 4-Fluorobenzonitrile |
| Quantified Difference | 4-Fluorobenzonitrile requires significantly harsher conditions or longer residence times to achieve similar SNAr yields due to lower electrophilic activation |
| Conditions | SNAr with oxygen nucleophiles in polar aprotic solvents (e.g., DMF, K2CO3) |
Procuring the 3-chloro-activated analog reduces reactor time and energy consumption during scale-up, improving overall process efficiency and throughput.
In medicinal chemistry, the choice between 3-chloro-4-fluorobenzonitrile and its difluoro analog dictates the physicochemical properties of the final drug candidate. When the 4-fluoro group is displaced, the retained 3-chloro group provides a significantly larger steric bulk (van der Waals radius ~1.75 Å) and higher lipophilicity (Hansch π ~ 0.71) compared to a residual 3-fluoro group (radius ~1.47 Å, Hansch π ~ 0.14)[1]. This difference is critical in optimizing structure-activity relationships (SAR), as demonstrated in the development of Triclosan analogs targeting enoyl-ACP reductase, where the chlorine atom is required for target hydrophobic pocket filling and metabolic stability[1].
| Evidence Dimension | Physicochemical properties (steric bulk and lipophilicity) of the retained substituent |
| Target Compound Data | Retained 3-chloro group provides a van der Waals radius of 1.75 Å and Hansch π of 0.71 |
| Comparator Or Baseline | 3,4-Difluorobenzonitrile (yielding a 3-fluoro substituent) |
| Quantified Difference | The 3-fluoro group is ~16% smaller and ~80% less lipophilic, fundamentally altering target enzyme binding affinity and pharmacokinetics |
| Conditions | SAR optimization in drug discovery (e.g., antimicrobial or receptor antagonist development) |
For drug discovery procurement, selecting the 3-chloro-4-fluoro precursor is non-negotiable when downstream API efficacy relies on the specific steric and lipophilic profile of a meta-chlorine atom.
3-Chloro-4-fluorobenzonitrile is a highly effective precursor for synthesizing complex diaryl ethers, such as κ opioid receptor antagonists and antimicrobial Triclosan analogs. Its highly activated 4-fluoro position allows for rapid, high-yield coupling with substituted phenols via SNAr, while the retained 3-chloro group ensures the correct lipophilic and steric profile required for target enzyme binding [1].
In discovery chemistry programs requiring extensive structure-activity relationship (SAR) profiling, this compound serves as a dual-handle scaffold. Following the initial displacement of the fluorine atom by a nucleophile, the remaining 3-chloro group can be subjected to palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura coupling) to introduce diverse functional groups, a pathway not viable with 3,4-difluorobenzonitrile[2].
The compound is heavily utilized in the production of advanced herbicides and fungicides where specific halogenation patterns dictate environmental degradation rates and target specificity. The robust SNAr reactivity allows for efficient large-scale etherification or amination, reducing overall batch times and energy costs in industrial reactors [3].
Acute Toxic;Irritant